molecular formula C8H11NO B067234 (2-Ethylpyridin-4-yl)methanol CAS No. 165558-78-1

(2-Ethylpyridin-4-yl)methanol

Cat. No.: B067234
CAS No.: 165558-78-1
M. Wt: 137.18 g/mol
InChI Key: KMRUOPWMFMXHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylpyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)methanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-ethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2-Ethylpyridin-4-yl)methanal using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (2-Ethylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (2-Ethylpyridin-4-yl)methanal.

    Reduction: (2-Ethylpyridin-4-yl)methane.

    Substitution: (2-Ethylpyridin-4-yl)methyl chloride.

Scientific Research Applications

(2-Ethylpyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.

Comparison with Similar Compounds

    (2-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (2-Propylpyridin-4-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.

    (2-Butylpyridin-4-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-4-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl counterparts. This uniqueness can be leveraged in designing specific reactions and applications where the ethyl group provides distinct advantages.

Biological Activity

(2-Ethylpyridin-4-yl)methanol, with the chemical formula C8H11NO and CAS number 165558-78-1, is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits various properties that may be beneficial in medicinal chemistry, particularly in antimicrobial and antifungal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an ethyl group at the 2-position of the pyridine ring and a hydroxymethyl group at the 4-position. This unique substitution pattern is believed to influence its biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially affecting bacterial cell membranes or metabolic pathways. Its structural similarity to other alcohols suggests it may interact with neuronal receptors, altering neurotransmitter dynamics.
  • Enzyme Inhibition : Research indicates that derivatives of pyridine can inhibit specific kinases, including phosphatidylinositol 4-kinase IIIβ (PI4KB), which is crucial for viral replication. The positioning of substituents on the pyridine ring affects the potency and selectivity of these inhibitors .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50 Value Reference
AntimicrobialVariesBenchChem
PI4KB Inhibition<20 nMJournal of Medicinal Chemistry
AntifungalModerateBenchChem

Case Studies

  • Antiviral Screening : A study evaluated several pyridine derivatives, including this compound, for their ability to inhibit viral replication. The compound showed promising results against various RNA viruses, suggesting its potential as an antiviral agent .
  • Antimicrobial Properties : In another investigation, this compound was tested against a range of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Research Findings

Recent studies have explored the synthesis and modification of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve starting from simpler pyridine derivatives and introducing functional groups through oxidation or substitution reactions.
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the ethyl group or hydroxymethyl moiety to assess changes in biological activity. Variations in these substituents can lead to compounds with enhanced potency against specific targets like PI4KB or improved antimicrobial efficacy .

Properties

IUPAC Name

(2-ethylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRUOPWMFMXHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.36 g of sodium borohydride are added portionwise to a solution of 5.08 g of ethyl 2-ethylpyridine-4-carboxylate in 53 ml of ethanol, under an inert atmosphere of argon at a temperature in the region of 0° C. The reaction mixture is refluxed with stirring for 3 hours and then concentrated to dryness under reduced pressure. The residue thus obtained is taken up in 500 ml of dichloromethane and then washed with 500 ml of water. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. 3.16 g of 2-ethyl-4-(hydroxymethyl)pyridine are thus obtained.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.